molecular formula C7H6BrN3O3S B6176957 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide CAS No. 1343397-37-4

6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide

Cat. No.: B6176957
CAS No.: 1343397-37-4
M. Wt: 292.11 g/mol
InChI Key: ZNTJCNGZULKOOY-UHFFFAOYSA-N
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Description

6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a heterocyclic compound that belongs to the benzodiazole family This compound is characterized by the presence of a bromine atom, a sulfonamide group, and a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through a cyclization reaction. This can be achieved by reacting o-phenylenediamine with a suitable carbonyl compound under acidic conditions.

    Bromination: The next step is the introduction of the bromine atom. This is usually done by treating the benzodiazole derivative with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Sulfonation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the brominated benzodiazole with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The sulfonamide group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), catalysts (palladium, copper).

    Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

    Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

Major Products

    Substitution Reactions: Substituted benzodiazole derivatives.

    Reduction Reactions: Hydroxylated benzodiazole derivatives.

    Oxidation Reactions: Sulfone derivatives.

Scientific Research Applications

6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This leads to the formation of a stable enzyme-inhibitor complex, thereby blocking the enzyme’s activity. The bromine atom and the benzodiazole ring also contribute to the compound’s overall bioactivity by enhancing its binding affinity to the target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid
  • 2-(5,6-dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
  • 6,6-dibromoisoindigo

Uniqueness

6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is unique due to the presence of both the bromine atom and the sulfonamide group, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and bioactivity, making it a valuable tool in various fields of scientific research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide involves the reaction of 6-bromo-2-hydroxy-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide with acetic anhydride and subsequent oxidation with potassium permanganate.", "Starting Materials": [ "6-bromo-2-hydroxy-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide", "Acetic anhydride", "Potassium permanganate" ], "Reaction": [ "Step 1: 6-bromo-2-hydroxy-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form 6-bromo-2-acetoxy-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide.", "Step 2: The resulting product from step 1 is then oxidized with potassium permanganate in the presence of a base such as sodium hydroxide to form 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide." ] }

CAS No.

1343397-37-4

Molecular Formula

C7H6BrN3O3S

Molecular Weight

292.11 g/mol

IUPAC Name

6-bromo-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

InChI

InChI=1S/C7H6BrN3O3S/c8-3-1-4-5(11-7(12)10-4)2-6(3)15(9,13)14/h1-2H,(H2,9,13,14)(H2,10,11,12)

InChI Key

ZNTJCNGZULKOOY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1S(=O)(=O)N)Br)NC(=O)N2

Purity

95

Origin of Product

United States

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